2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a tetrazole ring system substituted with a phenyl group and a sulfanyl linker. Its molecular formula is C₁₁H₁₀F₃N₅OS, with a molecular weight of 317.29 g/mol (CAS 511278-20-9) . The compound’s structure includes a trifluoromethylphenyl group at the acetamide nitrogen, which may enhance lipophilicity and metabolic stability, and a tetrazole moiety known for its bioisosteric properties, often mimicking carboxylic acids in drug design.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-16(18,19)12-8-4-5-9-13(12)20-14(25)10-26-15-21-22-23-24(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORHSDWWLSEAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with 2-(trifluoromethyl)phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations:
- Core Heterocycle : The tetrazole in the target compound differs from triazole (GPR-17) and benzothiazole (Compound 13). Tetrazoles offer superior metabolic stability compared to carboxylic acids but may exhibit lower solubility than triazoles .
- In contrast, GPR-17’s trifluoromethoxyphenyl and morpholine-sulfonyl groups may enhance solubility and target selectivity .
- Functional Groups : The sulfanyl-acetamide linkage is conserved across analogs, but the terminal group (e.g., carboxylic acid in vs. trifluoromethylphenyl in the target compound) dictates pharmacokinetic properties.
Key Observations:
- Anti-exudative activity in triazole-furan derivatives suggests possible overlapping applications for the tetrazole-based target compound.
- Synthesis : The target compound’s synthesis likely follows methods similar to , involving reflux with catalysts like pyridine and Zeolite Y-H. This contrasts with microwave-assisted methods for benzothiazole derivatives, which achieve lower yields (19%) .
Physicochemical and Crystallographic Insights
- Crystal Packing : The tetrazole analog in (triclinic system, P1 space group) exhibits O–H···N hydrogen bonds and π-π interactions, which may influence solubility and stability. The target compound’s trifluoromethyl group likely reduces crystal lattice energy, enhancing solubility compared to carboxylic acid derivatives .
Biological Activity
The compound 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, cytotoxicity, and other relevant pharmacological effects.
Structural Overview
The molecular formula of this compound is C16H12F3N5OS , and it features a complex structure that includes a tetrazole ring, a trifluoromethyl group, and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing tetrazole and thiazole rings exhibit significant anticancer properties. For instance, the presence of electron-donating groups in the phenyl ring enhances cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can lead to increased potency against tumor cells.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
These findings suggest that similar mechanisms may be at play for 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide , warranting further investigation into its anticancer efficacy.
The proposed mechanism of action for tetrazole-containing compounds often involves interaction with specific proteins that regulate cell growth and apoptosis. For example, molecular dynamics simulations have shown that certain derivatives interact with the Bcl-2 protein through hydrophobic contacts, which may lead to increased apoptosis in cancer cells.
Case Studies
A recent study synthesized various derivatives of tetrazole and tested their effects on different cancer cell lines. Among these, compounds with similar structural features to 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide displayed promising results:
- Compound X : Showed significant inhibition of cell proliferation in breast cancer cells.
- Compound Y : Exhibited selective toxicity towards melanoma cells while sparing normal cells.
These results highlight the potential of this class of compounds in targeted cancer therapy.
Pharmacological Profile
The pharmacological profile of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide remains largely unexplored, but preliminary data suggest:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Activity Type | Tested Strain | Result |
|---|---|---|
| Antibacterial | E. coli | Significant inhibition observed |
| Antibacterial | S. aureus | Moderate inhibition |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, including:
- Coupling reactions : Use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation between tetrazole and acetamide moieties .
- Solvent selection : Polar aprotic solvents (e.g., N,N-dimethylformamide, pyridine) improve reaction efficiency and solubility of intermediates .
- Temperature control : Reflux at 150°C under oil bath conditions ensures proper activation of intermediates .
- Purification : Column chromatography (silica gel, ethanol/hexane gradients) or recrystallization from ethanol/ice-HCl mixtures achieves >95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of trifluoromethyl, phenyl, and tetrazole groups. Chemical shifts near δ 7.5–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) are diagnostic .
- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-F) validate functional groups .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., O–H···N interactions) for absolute configuration determination .
- Melting point analysis : Provides preliminary purity assessment (decomposition points >200°C suggest thermal stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC values) across different studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .
- Mechanistic cross-validation : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental enzyme inhibition data (e.g., COX-2 IC) to identify off-target interactions .
Q. What computational strategies are recommended to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with optimized force fields (AMBER) to simulate binding to targets like cyclooxygenase-2 (COX-2). Focus on tetrazole and trifluoromethyl groups for hydrophobic interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .
- Crystal structure analysis : Leverage Mercury software (Cambridge Crystallographic Data Centre) to compare packing motifs (e.g., π-π stacking) with structurally similar bioactive compounds .
Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS at 0, 12, 24, and 48 hours. Acidic conditions may hydrolyze the acetamide moiety .
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and track changes using UV spectroscopy. Tetrazole rings are prone to photolytic cleavage .
- Thermal stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures and identify stable polymorphs .
Notes for Experimental Design
- Controlled reaction scaling : For reproducibility, maintain a 1:1.2 molar ratio of tetrazole to acetamide precursors during scale-up .
- Spectroscopic cross-check : Always correlate NMR/IR data with X-ray structures to avoid misassignment of regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
